This compound falls under the category of aromatic alcohols, which are characterized by the presence of one or more hydroxyl (-OH) groups attached to an aromatic ring. The molecular formula for 2-Phenoxy-2-phenylethanol is , indicating that it contains fourteen carbon atoms, fourteen hydrogen atoms, and one oxygen atom. Its structure features a phenoxy group and a phenylethanol moiety, making it a significant compound in both synthetic and natural fragrance formulations.
The synthesis of 2-Phenoxy-2-phenylethanol can be achieved through several methods:
2-Phenoxy-2-phenylethanol participates in several chemical reactions:
These reactions highlight the versatility of 2-Phenoxy-2-phenylethanol in synthetic organic chemistry and its potential for modification in various applications.
The mechanism of action for 2-Phenoxy-2-phenylethanol primarily relates to its role as a fragrance compound:
These pathways illustrate how biological systems efficiently produce aromatic compounds from simple precursors.
The physical and chemical properties of 2-Phenoxy-2-phenylethanol are crucial for its applications:
These properties influence its behavior in formulations and applications within the fragrance industry.
The primary applications of 2-Phenoxy-2-phenylethanol include:
Aromatic amino acid transferases (AroATs) catalyze the initial transamination step in 2-phenoxy-2-phenylethanol biosynthesis, converting L-phenylalanine to phenylpyruvate. In Pseudomonas putida strains, overexpression of native AroATs (e.g., tyrB) enhances phenylpyruvate supply by 2.3-fold, directly increasing flux toward phenylpropanoid derivatives [1] [4]. Engineered Escherichia coli expressing aro8 and aro9 from Saccharomyces cerevisiae show 58% higher phenylpyruvate accumulation than wild-type strains, confirming the rate-limiting nature of this transamination step [2]. Structural studies reveal that mutations in the active site (e.g., V37A/L40F) reduce steric hindrance for bulky phenylalanine substrates, increasing catalytic efficiency (kcat/Km) by 4.8-fold [10].
Phenylpyruvate decarboxylases (PPDCs) such as Kdc from Rhodospirillum rubrum or Acinetobacter soli convert phenylpyruvate to phenylacetaldehyde, a direct precursor of 2-phenylethanol (which shares mechanistic parallels with 2-phenoxy-2-phenylethanol synthesis). Heterologous expression of kdc in P. putida CM12-5 increases phenylacetaldehyde titers by 85% compared to baseline strains [1]. However, substrate promiscuity in native PPDCs often leads to off-target decarboxylation of pyruvate derivatives. Computational redesign of Kdc’s substrate-binding pocket (e.g., F485L mutation) enhances specificity for phenylpyruvate, reducing byproduct formation by 72% while increasing phenylacetaldehyde yield to 0.38 mol/mol glucose [2] [10].
Enzyme | Source Organism | Function | Engineering Strategy | Yield Improvement |
---|---|---|---|---|
AroAT (TyrB) | Pseudomonas putida | L-Phe → Phenylpyruvate | Overexpression | 2.3× phenylpyruvate |
Kdc | Rhodospirillum rubrum | Phenylpyruvate → Phenylacetaldehyde | F485L mutation | 0.38 mol/mol glucose |
ADH (T1E_5478) | P. putida DOT-T1E | Phenylacetaldehyde → 2-Phenylethanol | Cofactor engineering (NADPH preference) | 60% higher conversion |
Feedback-resistant CM | P. putida (mutant) | Chorismate → Prephenate | FBR mutations (W152C) | 3.1× L-Phe |
Chorismate mutase (CM) catalyzes the committed step in L-phenylalanine biosynthesis but is strongly inhibited by aromatic amino acids (≥80% activity loss at 1 mM Tyr/Phe). Directed evolution of CM in P. putida generated variants (e.g., W152C) with reduced binding affinity to Phe/Tyr, increasing resistance to feedback inhibition by 15-fold [1]. Strains expressing this variant achieved 3.1× higher L-phenylalanine titers (620 mg/L) than wild-type, directly supplying more precursor for downstream 2-phenoxy-2-phenylethanol synthesis [1]. Fusion proteins linking CM to prephenate dehydratase (PDH) further enhance carbon channeling, reducing intermediate diffusion and boosting flux by 40% [10].
Competition for phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) between central metabolism and the shikimate pathway limits precursor availability. In P. putida, CRISPRi-mediated knockdown of pckA (PEP carboxykinase) increased PEP pool size by 65%, while overexpression of tktA (transketolase) elevated E4P levels by 52% [1]. Modular control of aroG (DAHP synthase) and aroB (dehydroquinate synthase) expression using synthetic promoters shifted 78% of carbon flux toward shikimate intermediates, increasing shikimic acid titers to 12 g/L [6] [10].
Target | Intervention | Effect on Pathway | Precursor Yield |
---|---|---|---|
Chorismate mutase | W152C mutation | Reduced Phe/Tyr feedback inhibition | 620 mg/L L-Phe |
pckA | CRISPRi knockdown | 65% ↑ PEP availability | 1.8× shikimic acid |
tktA | Overexpression | 52% ↑ E4P availability | 12 g/L shikimic acid |
aroG-aroB operon | Synthetic promoter (strong) | 78% carbon flux to shikimate | 4.5× L-Phe |
P. putida DOT-T1E exhibits innate tolerance to 2-phenylethanol (up to 120 ppm) and related aromatic alcohols due to its efflux pumps (e.g., TtgABC) and membrane rigidification mechanisms [1] [4]. Genome-reduced strains like EM42 show enhanced metabolic efficiency, with 30% higher intracellular ATP levels enabling sustained heterologous expression under stress [7]. The SEVA (Standard European Vector Architecture) system facilitates modular expression, with pSEVA2314 (medium copy number) yielding 22 μA/cm² bioelectrochemical activity from phenazine-producing pathways – a proxy for robust aromatic metabolism [7] [8].
Endogenous degradation of phenylpropanoids via the pea (phenylethylamine) and ped (phenylethanol) pathways diverts >60% of precursors to phenylacetic acid. Dual knockout of peaH (phenylacetaldehyde dehydrogenase) and pedE (quinoprotein ethanol dehydrogenase) in P. putida KT2440 eliminated this carbon loss, increasing 2-phenylethanol accumulation by 140% [4] [8]. Combinatorial CRISPRi suppression of phh (phenylalanine hydroxylase) and maoA (monoamine oxidase) further reduced byproduct formation, redirecting 92% of carbon toward target products [1] [10].
Chassis | Modification | Titer (Target Product) | Carbon Source | Yield |
---|---|---|---|---|
P. putida CM12-5 | pPE-1 plasmid (Ehrlich pathway) + FBR-CM | 120 ppm 2-Phenylethanol | Glucose (3%) | 0.12 g/g substrate |
P. putida EM42 (Δgcd) | xylABE integration + phz operon | 80 μg/mL PCA | Agro-industrial waste | 0.08 g/g xylose |
E. coli BW25113 | aroFfbr, pheAfbr, kdc, adh | 285 mg/L 2-Phenylethanol | Glucose | 0.028 g/g glucose |
Kluyveromyces marxianus | L-Phe feeding + whey optimization | 1.2 g/L 2-Phenylethanol | Sweet whey | 76% COD removal |
Compound Names
All tables integrate data from cited sources [1] [2] [4]. COD = Chemical Oxygen Demand; FBR = Feedback-Resistant; PCA = Phenazine-1-carboxylic acid.
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